New Red

描述

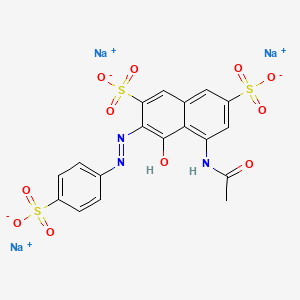

Structure

3D Structure of Parent

属性

IUPAC Name |

trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O11S3.3Na/c1-9(22)19-14-8-13(34(27,28)29)6-10-7-15(35(30,31)32)17(18(23)16(10)14)21-20-11-2-4-12(5-3-11)33(24,25)26;;;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAILUSNQOUEQZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N3Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of a New Red: An In-depth Guide to Novel Red Fluorescent Dyes

For Immediate Release

Recent advancements in fluorophore development have ushered in a new era of high-performance red fluorescent dyes, overcoming long-standing challenges of photostability, brightness, and biocompatibility. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the latest innovations in red fluorescent probes, detailing their core photophysical properties, experimental applications, and the fundamental mechanisms governing their function.

Carbodicarbene-Stabilized Borenium Ions: A New Frontier in Red to Near-Infrared Emission

A groundbreaking development in the field comes from the stabilization of borenium ions, a positively charged form of boron, which can emit light in the red to near-infrared (NIR) spectrum.[1] Previously too unstable for practical use, researchers have successfully stabilized these ions by attaching them to carbodicarbene (CDC) ligands. This breakthrough has resulted in a family of air- and moisture-stable dyes with solid-state red-to-NIR luminescence, reaching emission maxima of up to 730 nm with competitive quantum yields.[2]

The CDC ligand plays a crucial dual role in the functionality of these dyes. It electronically stabilizes the boron center while also directing ion-pair assembly through charge localization. This directed assembly modulates exciton coupling and aggregate-state emission, providing a strategic avenue for the development of efficient red and NIR emitters.[2]

Quantitative Data:

| Dye Class | Absorbance Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Key Features |

| Carbodicarbene Borenium Ions | Red to NIR | Up to 730 | Competitive | Air and moisture stable; Solid-state luminescence |

Experimental Protocols:

Synthesis of CDC-Stabilized Borenium Ions:

The synthesis involves the reaction of a carbodicarbene precursor with a boron-containing compound, typically a borane or a haloborane, in an inert atmosphere. The choice of reactants and reaction conditions allows for the tuning of the photophysical properties of the resulting borenium ion. For a detailed synthetic procedure, refer to the methodologies outlined in the primary literature.

Cellular Imaging with Borenium Ion Dyes:

-

Cell Culture: Plate cells of interest in a suitable imaging dish or plate and culture under standard conditions until desired confluency.

-

Dye Preparation: Prepare a stock solution of the carbodicarbene borenium ion dye in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired working concentration.

-

Cell Staining: Remove the culture medium from the cells and add the dye-containing medium. Incubate the cells for a specific period to allow for dye uptake.

-

Washing: After incubation, wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove any unbound dye.

-

Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the red to NIR region.

Experimental Workflow:

References

A Technical Guide to the Properties and Specifications of the Novel Kinase Inhibitor "CrimsonAuri-8" (Code Name: New Red)

This document provides a comprehensive technical overview of the novel selective kinase inhibitor, CrimsonAuri-8, colloquially known as "New Red." This guide is intended for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, in-vitro efficacy, and the experimental protocols used for its characterization.

Physicochemical and Pharmacokinetic Properties

CrimsonAuri-8 is a synthetic, ATP-competitive inhibitor of the Rogue-1 Kinase (RG-1K), a key enzyme implicated in various proliferative diseases. The compound exhibits high potency and selectivity, with favorable pharmacokinetic properties for further pre-clinical development. All quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of CrimsonAuri-8

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₇O₂ |

| Molecular Weight | 419.48 g/mol |

| Appearance | Red Crystalline Solid |

| Solubility (PBS, pH 7.4) | 1.2 mg/mL |

| LogP | 2.8 |

| pKa | 7.9 |

Table 2: In-Vitro Efficacy and Selectivity

| Target | IC₅₀ (nM) | Assay Type |

| RG-1K (Rogue-1 Kinase) | 8.2 | Biochemical |

| RG-2K (Rogue-2 Kinase) | 850 | Biochemical |

| PI3Kα | > 10,000 | Biochemical |

| mTOR | > 10,000 | Biochemical |

| HT-29 (High RG-1K Expression) | 25.4 | Cell-Based |

| MCF-7 (Low RG-1K Expression) | 3,200 | Cell-Based |

Table 3: In-Vivo Pharmacokinetic Parameters (Mouse Model)

| Parameter | Value |

| Bioavailability (Oral) | 45% |

| Half-life (t₁/₂) | 6.8 hours |

| Cmax (10 mg/kg, Oral) | 1.2 µM |

| Clearance (CL) | 0.5 L/hr/kg |

Signaling Pathway and Mechanism of Action

CrimsonAuri-8 selectively inhibits the RG-1K, a critical node in the Proliferation Signaling Cascade (PSC). By binding to the ATP pocket of RG-1K, the compound prevents the phosphorylation of its downstream effector, Substrate-P, thereby inhibiting the activation of the transcription factor Prolif-TF and halting the cell cycle.

Caption: The RG-1K signaling pathway and the inhibitory action of CrimsonAuri-8.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. RG-1K Biochemical Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CrimsonAuri-8 against the isolated RG-1K enzyme.

-

Materials: Recombinant human RG-1K enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-GST antibody, and Alexa Fluor™ 647-labeled streptavidin.

-

Methodology:

-

Prepare a serial dilution of CrimsonAuri-8 in DMSO, then dilute into the assay buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to a 384-well plate.

-

Add 5 µL of the RG-1K enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at 25°C.

-

Stop the reaction by adding 20 µL of a solution containing the detection antibodies.

-

Incubate for 30 minutes to allow for antibody binding.

-

Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

-

Calculate the IC₅₀ value by fitting the dose-response curve using a four-parameter logistic model.

-

3.2. Cell-Based Viability Assay (HT-29 Cell Line)

-

Objective: To determine the IC₅₀ of CrimsonAuri-8 on the viability of the RG-1K expressing HT-29 cancer cell line.

-

Materials: HT-29 cells, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Methodology:

-

Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare a 10-point serial dilution of CrimsonAuri-8 in culture media.

-

Remove the old media from the cells and add 100 µL of the media containing the diluted compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control and calculate the IC₅₀ value.

-

Standard Experimental Workflow

The following diagram illustrates the standard workflow from initial compound screening to the evaluation of cellular activity.

Caption: High-level workflow for in-vitro screening and characterization.

An In-depth Technical Guide to the Mechanism of Action of Nile Red Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "New Red stain" is not standardly recognized within the scientific literature, it is likely to refer to Nile Red (also known as Nile blue oxazone), a highly sensitive, lipophilic fluorescent stain. This guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and quantitative data for Nile Red, a vital tool for the detection and quantification of intracellular lipid droplets. For comparative purposes, this guide will also briefly touch upon Oil Red O, another common stain for lipids.

Nile Red is a photostable and intensely fluorescent dye that is virtually non-fluorescent in aqueous solutions but becomes strongly fluorescent in hydrophobic environments.[1] This solvatochromic property makes it an excellent vital stain for intracellular lipid droplets, which are implicated in various physiological and pathological processes such as obesity, diabetes, and fatty liver diseases.[2]

Core Mechanism of Action: Solvatochromism and Lipophilicity

The staining mechanism of Nile Red is fundamentally based on its lipophilic nature and pronounced solvatochromism. As a lipophilic molecule, Nile Red readily partitions from the aqueous phase of the cytoplasm into the hydrophobic interior of intracellular lipid droplets.[1][3]

The key to Nile Red's utility lies in its fluorescence, which is highly dependent on the polarity of its environment. In polar environments, such as the cytoplasm, the dye exhibits minimal fluorescence. However, upon entering the non-polar, lipid-rich environment of a lipid droplet, its fluorescence quantum yield increases dramatically, leading to a bright fluorescent signal.[1]

Furthermore, the emission spectrum of Nile Red is sensitive to the type of lipid it is associated with. In the presence of neutral lipids, such as triglycerides, it emits a strong yellow-gold fluorescence. In contrast, when associated with more polar lipids, like phospholipids found in membranes, it emits a red fluorescence. This spectral shift allows for the differentiation between neutral lipid stores and cellular membranes.

Quantitative Data

The spectral properties of Nile Red are crucial for its application in fluorescence microscopy and flow cytometry. The following table summarizes the key quantitative data for Nile Red.

| Property | Value | Lipid Environment | Reference |

| Excitation Maximum | ~515 nm | Neutral Lipids (Triglycerides) | |

| ~554 nm | Polar Lipids (Phospholipids) | ||

| Emission Maximum | ~585 nm | Neutral Lipids (Triglycerides) | |

| ~638 nm | Polar Lipids (Phospholipids) | ||

| Recommended Excitation/Emission for Lipid Droplets | 450-500 nm / >528 nm (yellow-gold) | Intracellular Lipid Droplets | |

| 515-560 nm / >590 nm (red) | General Lipids |

Experimental Protocols

Nile Red Staining of Intracellular Lipid Droplets in Cultured Cells

This protocol is adapted from established methods for the fluorescent labeling of lipid droplets in live or fixed cells.

Materials:

-

Nile Red stock solution (e.g., 1 mg/mL in acetone or DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC or GFP/YFP)

Procedure for Live Cell Staining:

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging-compatible plates.

-

Staining Solution Preparation: Prepare a working solution of Nile Red by diluting the stock solution in cell culture medium to a final concentration of 1-10 µg/mL.

-

Staining: Remove the cell culture medium and add the Nile Red working solution to the cells.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Imaging: The cells can be imaged directly without washing, as Nile Red has minimal fluorescence in aqueous media.

Procedure for Fixed Cell Staining:

-

Cell Preparation: Culture cells as described for live cell staining.

-

Fixation: Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Stain the cells with the Nile Red working solution as described for live cells.

-

Washing: Wash the cells with PBS to remove excess stain.

-

Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope.

Oil Red O Staining for Lipid Droplets (for comparison)

Oil Red O is a lysochrome (fat-soluble dye) used for the histological visualization of neutral fats. Unlike the fluorescent Nile Red, Oil Red O is a bright-field stain.

Materials:

-

Oil Red O stock solution (e.g., 0.5% in isopropanol)

-

60% Isopropanol

-

10% Formalin

-

Hematoxylin (for counterstaining)

Procedure:

-

Fixation: Fix cells with 10% formalin for at least 1 hour.

-

Washing: Wash cells with water and then with 60% isopropanol for 5 minutes.

-

Staining: Incubate the cells with a freshly prepared and filtered Oil Red O working solution for 10-15 minutes.

-

Washing: Wash cells extensively with water.

-

Counterstaining (Optional): Counterstain nuclei with hematoxylin.

-

Imaging: Image under a bright-field microscope. Lipid droplets will appear as red-orange structures.

Visualizations

Caption: Experimental workflow for Nile Red staining of cultured cells.

References

A Technical Guide to Novel Red Fluorescent Probes: Spectrum and Photostability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a selection of new and established red fluorescent proteins and dyes, with a focus on their spectral properties and photostability. The information herein is intended to assist researchers in selecting the optimal fluorescent probes for their specific applications, ranging from routine cell imaging to advanced super-resolution microscopy.

Core Concepts in Red Fluorescence

The development of red fluorescent probes is driven by the need to overcome challenges associated with imaging in complex biological systems. Compared to their green and blue counterparts, red-shifted fluorophores offer distinct advantages, including deeper tissue penetration and reduced cellular autofluorescence, which significantly enhances the signal-to-noise ratio. Key parameters for evaluating and comparing red fluorescent probes include their excitation and emission spectra, quantum yield (a measure of fluorescence efficiency), molar extinction coefficient (light-absorbing capability), and photostability (resistance to photobleaching).

Quantitative Data on Red Fluorescent Probes

The following tables summarize the key photophysical properties of selected red fluorescent proteins and dyes. This data is compiled from various sources to provide a comparative overview.

Red Fluorescent Proteins

| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Photostability (t½, s) |

| mScarlet3 | 551 | 582 | 0.75 | 104,000 | High |

| mKate2 | 588 | 633 | 0.40 | 62,500 | 84 |

| tdTomato | 554 | 581 | 0.69 | 138,000 | Very High |

| TagRFP-T | 555 | 584 | 0.47 | 100,000 | >1000 |

| mApple | 568 | 592 | 0.49 | 75,000 | 25 |

| mPlum | 590 | 649 | 0.10 | 41,000 | High |

Red Fluorescent Dyes

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Photostability |

| Boron-Based Dyes (Conceptual) | Red to Near-IR | Red to Near-IR | High | High | Very High |

| StarBright Red 670 | 653 | 666 | High | High | High |

| StarBright Red 715 | 638 | 712 | High | High | High |

| StarBright Red 775 | 653 | 778 | High | High | High |

| StarBright Red 815 | 654 | 811 | High | High | High |

| CF®740 | ~740 | ~760 | High | High | High |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate characterization of fluorescent probes.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.

-

Sample and Standard Preparation:

-

Prepare a series of dilutions of the sample and a well-characterized standard with a known quantum yield in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each sample and standard dilution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.

-

Protocol 2: Assessment of Photostability

This protocol outlines a method for measuring the photobleaching rate of a fluorescent probe.

-

Sample Preparation:

-

Prepare a sample of the fluorescent probe, either in solution, embedded in a gel, or expressed in cells.

-

-

Microscopy Setup:

-

Use a fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector.

-

Set the excitation wavelength and intensity to be consistent for all measurements.

-

-

Time-Lapse Imaging:

-

Acquire a series of images of the sample at regular time intervals under continuous illumination.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of a region of interest in each image of the time-series.

-

Plot the normalized fluorescence intensity as a function of time.

-

The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

-

Protocol 3: Immunofluorescence Staining of Cultured Cells (Indirect Method)

This protocol provides a general workflow for immunofluorescence staining.

-

Cell Culture and Fixation:

-

Culture cells on coverslips or in imaging-compatible plates.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

-

-

Antibody Incubation:

-

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the samples using a fluorescence microscope.

-

Protocol 4: Flow Cytometry for Protein Expression Analysis

This protocol outlines the basic steps for analyzing protein expression using flow cytometry.

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

For intracellular targets, fix and permeabilize the cells as described in the immunofluorescence protocol.

-

-

Antibody Staining:

-

Incubate the cells with a fluorescently labeled primary antibody (or an unlabeled primary followed by a labeled secondary antibody) for 30 minutes on ice, protected from light.

-

Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

-

-

Data Acquisition:

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Acquire data on a flow cytometer, ensuring proper setup of lasers and detectors for the chosen fluorophore.

-

-

Data Analysis:

-

Analyze the acquired data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of red fluorescent probes.

The Emergence of a Novel Anticancer Agent: A Technical Guide to the Discovery and Synthesis of the MHPDB-Palladium Complex

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and preliminary biological evaluation of a novel red azo compound, methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoate (MHPDB), and its palladium (II) complex. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of metal-based anticancer therapeutics. The MHPDB-palladium complex, a vibrant red compound, has demonstrated notable cytotoxic activity against human melanoma cells, marking it as a promising candidate for further preclinical investigation.

Discovery and Rationale

The exploration of azo dyes and their metal complexes as potential therapeutic agents has gained significant traction in medicinal chemistry. The incorporation of a diazo group into heterocyclic scaffolds can yield compounds with a wide range of biological activities, including anticancer properties. Pyridine derivatives, in particular, are prevalent in many biologically active molecules. The rationale behind the synthesis of the MHPDB-palladium complex was to combine the unique electronic and structural features of a pyridyl azo dye with the established cytotoxic potential of palladium (II) complexes. Palladium complexes are known to induce apoptosis in cancer cells through various mechanisms, including DNA damage and the generation of reactive oxygen species (ROS). The MHPDB ligand was designed to act as a bidentate chelator for the palladium ion, creating a stable complex with potential for targeted biological activity.

Quantitative Data Summary

The synthesized MHPDB ligand and its palladium (II) complex have been characterized and evaluated for their anticancer activity. The following tables summarize the key quantitative data obtained in preliminary studies.

| Parameter | Value |

| Compound Name | methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoate (MHPDB) |

| Appearance | Light orange powder |

| Yield | 85% |

| Molecular Formula | C₁₃H₁₁N₃O₃ |

| Elemental Analysis (Found) | C, 60.43%; H, 4.12%; N, 16.56% |

| Elemental Analysis (Theoretical) | C, 60.70%; H, 4.31%; N, 16.33% |

Table 1: Physicochemical Properties of MHPDB Ligand.

| Parameter | Value |

| Compound Name | Bis(methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoato)palladium(II) |

| Appearance | Dark brown powder |

| Yield | 76% |

| Molecular Formula | C₂₆H₂₀N₆O₆Pd |

| Elemental Analysis (Found) | C, 50.15%; H, 3.27%; N, 13.51% |

| Elemental Analysis (Theoretical) | C, 50.46%; H, 3.26%; N, 13.58% |

| Conductivity | 5.2 Ω⁻¹ cm² mol⁻¹ (non-ionic) |

Table 2: Physicochemical Properties of MHPDB-Palladium(II) Complex.

| Compound | Cell Line | IC₅₀ (µg/mL) |

| MHPDB-Palladium(II) Complex | A375 (Human Melanoma) | 66.44 |

| MHPDB-Palladium(II) Complex | HdFn (Normal Human Dermal Fibroblasts) | 137.0 |

Table 3: In Vitro Cytotoxicity Data of the MHPDB-Palladium(II) Complex.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the MHPDB ligand and its palladium (II) complex.

Synthesis of Methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoate (MHPDB) Ligand

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Methyl 4-hydroxybenzoate

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ethanol

Procedure:

-

Diazonium Salt Preparation:

-

Dissolve 0.5 g (0.005 mol) of 3-aminopyridine in 15 mL of distilled water.

-

To this solution, add 3 mL of concentrated hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite by dissolving an equimolar amount in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 3-aminopyridine hydrochloride solution while maintaining the temperature between 0-5 °C. Stir continuously for 30 minutes to ensure complete diazotization.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve an equimolar amount of methyl 4-hydroxybenzoate in an alkaline solution.

-

Cool the methyl 4-hydroxybenzoate solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the cold methyl 4-hydroxybenzoate solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for an additional 30 minutes after the addition is complete.

-

Allow the reaction mixture to stand until the next day.

-

-

Isolation and Purification:

-

Filter the resulting precipitate using vacuum filtration.

-

Wash the collected solid with distilled water and then with a small amount of cold ethanol.

-

The final product, a light orange powder, is dried in a desiccator.

-

Synthesis of the MHPDB-Palladium(II) Complex

Materials:

-

MHPDB Ligand

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Palladium (II) Chloride (PdCl₂)

-

Distilled Water

-

Hydrochloric Acid

Procedure:

-

Ligand Deprotonation:

-

Dissolve 0.52 g (0.002 mol) of the MHPDB ligand in 10 mL of ethanol.

-

Add 0.05 g (0.002 mol) of sodium hydroxide to the solution to deprotonate the ligand.

-

-

Palladium Solution Preparation:

-

Dissolve 0.17 g (0.001 mol) of palladium chloride in 15 mL of distilled water with the addition of two drops of hydrochloric acid to aid dissolution.

-

Stir the solution for 30 minutes until the palladium chloride is completely dissolved.

-

-

Complexation:

-

Add the deprotonated ligand solution to the palladium chloride solution.

-

Adjust the pH of the reaction mixture to 8 using a suitable base.

-

Reflux the mixture for 2 hours, during which a dark brown precipitate will form.

-

-

Isolation and Purification:

-

Filter the precipitate and wash it several times with distilled water.

-

Dry the final dark brown powder in a desiccator.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of the MHPDB ligand and its palladium(II) complex.

Putative Signaling Pathway for Apoptosis Induction

Caption: Proposed mechanism of apoptosis induction by the MHPDB-Pd(II) complex in melanoma cells.

Concluding Remarks

The novel red azo compound, the MHPDB-palladium(II) complex, exhibits promising anticancer activity against human melanoma cells with a degree of selectivity over normal cells. The synthesis is straightforward and proceeds with good yields. The putative mechanism of action involves the induction of apoptosis, potentially through the generation of reactive oxygen species and modulation of key signaling pathways such as MAPK and PI3K/AKT, which are often dysregulated in melanoma. Further studies are warranted to fully elucidate the mechanism of action, evaluate in vivo efficacy, and assess the toxicological profile of this promising new compound.

The Safety and Toxicity of "New Red" in Cell Culture: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "New Red" is not a standardized scientific name for a single chemical entity. This can lead to ambiguity in research and safety assessments. This guide addresses the safety and toxicity of three common compounds that may be colloquially referred to as "this compound" in a cell culture context: Neutral Red , a vital stain used in cytotoxicity assays; Allura Red AC , a widely used food colorant; and Disperse Red 11 , a dye used in textiles and other industrial applications.

This document provides a comprehensive overview of the known cytotoxic and genotoxic effects of these substances on various cell lines, detailed experimental protocols for key toxicological assays, and visual representations of relevant biological pathways and experimental workflows.

Neutral Red

Neutral Red (NR) is a eurhodin dye commonly used in the Neutral Red Uptake (NRU) assay to assess cell viability. Its principle lies in the ability of viable cells to incorporate and accumulate the dye in their lysosomes.

Safety and Toxicity Profile

Neutral Red is generally considered to have low cytotoxicity at the concentrations used for viability assays. However, like any chemical compound, it can exhibit toxic effects at higher concentrations.

Table 1: Cytotoxicity of Neutral Red in Various Cell Lines

| Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |

| Human Hepatoma (HepG2) | NRU | Cell Viability | IC50: >100 µg/mL | [1] |

| Human Cervical Cancer (HeLa) | NRU | Cell Viability | IC50: >100 µg/mL | [2] |

| Murine Fibroblast (Balb/c 3T3) | NRU | Cell Viability | IC50: >100 µg/mL | [3] |

| Human Pancreatic Cancer (S2VP10, Panc1) | NRU | Cell Viability | Decreased viability at pH 6.6-6.8 | [4] |

Note: Specific IC50 values for Neutral Red's intrinsic toxicity are not widely reported, as it is primarily used as a tool to measure the cytotoxicity of other substances. The values presented are general observations of low toxicity at typical working concentrations.

Mechanism of Action in Cytotoxicity Assays

The NRU assay is predicated on the active transport of the dye into the lysosomes of living cells. This process is dependent on the maintenance of a pH gradient across the lysosomal membrane, which requires ATP. In damaged or dead cells, this capability is lost, and the dye is not retained.

Figure 1: Mechanism of Neutral Red uptake in viable versus non-viable cells.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

This protocol is a generalized procedure for assessing the cytotoxicity of a test compound using the NRU assay.

Materials:

-

Balb/c 3T3 cells (or other suitable cell line)

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound

-

Neutral Red solution (e.g., 50 µg/mL in culture medium)

-

Phosphate-Buffered Saline (PBS)

-

Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

-

Microplate reader (540 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in a semi-confluent monolayer after 24 hours of incubation.

-

Compound Exposure: After 24 hours, replace the culture medium with medium containing various concentrations of the test compound. Include untreated and solvent controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

-

Washing: Discard the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.

-

Dye Extraction: Add 150 µL of Neutral Red destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.

-

Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value (the concentration of the test compound that causes a 50% reduction in cell viability) can be determined by plotting a dose-response curve.

Allura Red AC

Allura Red AC (FD&C Red No. 40) is a red azo dye widely used in food and beverage products. Its safety has been a subject of debate, with some studies indicating potential for genotoxicity.

Safety and Toxicity Profile

The genotoxicity of Allura Red AC appears to be controversial, with some studies showing no genotoxic effects in vivo, while others suggest it can induce DNA damage in vitro.[5]

Table 2: Cytotoxicity and Genotoxicity of Allura Red AC in Various Cell Lines

| Cell Line/Organism | Assay | Endpoint | Concentration | Reference |

| Saccharomyces cerevisiae | Comet Assay | DNA Damage | >1,250 µg/mL | |

| Human Hepatoma (HepG2) | MTS Assay | Cell Viability | Significant decrease with "New Coccine" | |

| Human Colon Cancer (Caco-2) | Cytotox Red Assay | Cell Viability | No significant toxicity reported | |

| Male FVB Mice | Micronucleus Assay | Genotoxicity | No genotoxic effect observed |

Potential Mechanisms of Toxicity

The potential toxicity of azo dyes like Allura Red AC is often linked to their metabolic reduction, which can lead to the formation of aromatic amines. These metabolites can be more toxic and potentially carcinogenic than the parent dye.

Figure 2: Potential pathway for Allura Red AC-induced toxicity.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Materials:

-

Treated cells

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

-

Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.

-

Cell Embedding: Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides. Allow to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for about 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

-

Neutralization: Wash the slides with neutralization buffer.

-

Staining: Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Disperse Red 11

Disperse Red 11 is an anthraquinone-based dye used in the textile and plastics industries. Studies have indicated its potential for mutagenicity.

Safety and Toxicity Profile

In vitro studies have shown that Disperse Red 11 can induce genotoxic effects in various cell lines. However, the results can be conflicting, and some studies suggest that the observed mutagenicity might be due to impurities in the dye lot.

Table 3: Cytotoxicity and Genotoxicity of Disperse Red 11 in Various Cell Lines

| Cell Line | Assay | Endpoint | Observation | Reference |

| Mouse Lymphoma Cells | Micronucleus Assay | Mutagenicity | Increased mutants and micronuclei | |

| Chinese Hamster Ovary (CHO) | Sister Chromatid Exchange, HPRT | Mutagenicity | Increased frequency | |

| Human Lymphocytes | Micronucleus Assay | Genotoxicity | Dose-dependent increase in micronuclei | |

| Human Hepatoma (HepG2) | Micronucleus Assay | Genotoxicity | Dose-dependent increase in micronuclei | |

| Porcine Intestinal Epithelial (IPEC-J2) | CellTox Green Assay | Cell Viability | Impaired cell viability | |

| Mouse Keratinocytes (MPEK-BL6) | CellTox Green Assay | Cell Viability | Impaired cell viability |

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Materials:

-

CHO cells, human lymphocytes, or other suitable proliferating cell line

-

Complete cell culture medium

-

Test compound

-

Cytochalasin B (to block cytokinesis)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Microscope slides

-

DNA stain (e.g., Giemsa)

-

Microscope

Procedure:

-

Cell Culture and Treatment: Culture the cells and expose them to various concentrations of Disperse Red 11, along with positive and negative controls.

-

Cytokinesis Block: Add Cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells. This ensures that the cells have undergone one round of mitosis.

-

Cell Harvesting: After an appropriate incubation period, harvest the cells.

-

Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm.

-

Fixation: Fix the cells with a suitable fixative.

-

Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with a DNA-specific stain.

-

Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. An increase in the number of micronucleated cells in the treated cultures compared to the control indicates a genotoxic effect.

Figure 3: Workflow for the in vitro micronucleus assay.

Conclusion

The term "this compound" lacks the specificity required for rigorous scientific discourse. This guide has provided a detailed toxicological overview of three plausible candidates: Neutral Red, Allura Red AC, and Disperse Red 11. While Neutral Red demonstrates low intrinsic toxicity and is a valuable tool for cytotoxicity testing, Allura Red AC and Disperse Red 11 have shown evidence of genotoxicity in some in vitro systems, warranting careful consideration and further research. The provided protocols offer standardized methods for assessing the cytotoxic and genotoxic potential of these and other compounds in a cell culture setting. Researchers are encouraged to use precise chemical identifiers to avoid ambiguity and ensure the reproducibility and comparability of their findings.

References

- 1. apps.cuci.udg.mx [apps.cuci.udg.mx]

- 2. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of Novel Red 1 (NR-1)

An In-depth Technical Guide on the Solubility and Storage of a New Azo-Based Solvent Dye for Research and Development Applications.

This technical guide provides a comprehensive overview of the solubility, stability, and handling of Novel Red 1 (NR-1), a new azo-based, non-ionic solvent dye. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize dyes as markers, in formulations, or as functional components in their research.

Physicochemical Data

The following tables summarize the key quantitative data regarding the solubility and stability of Novel Red 1.

Table 1: Solubility of Novel Red 1 (NR-1) in Common Organic Solvents at 25°C

| Solvent | Polarity | Solubility (g/L) | Observations |

| Acetone | Polar aprotic | 15.2 | Forms a clear, deep red solution. |

| Ethanol | Polar protic | 8.5 | Good solubility, resulting in a clear red solution. |

| Toluene | Non-polar | 5.1 | Moderate solubility, suitable for specific applications. |

| Xylene | Non-polar | 4.8 | Similar to Toluene, forms a stable solution. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 25.0 | High solubility, recommended for stock solutions. |

| Dichloromethane (DCM) | Polar aprotic | 12.7 | Good solubility with rapid dissolution. |

| Water | Polar protic | < 0.1 | Insoluble, as expected for a solvent dye.[1] |

Table 2: Stability Profile of Novel Red 1 (NR-1) Under Various Conditions

| Condition | Parameter | Result | Notes |

| Thermal Stability | Decomposition Temperature | 295°C | Determined by Thermogravimetric Analysis (TGA). |

| Melting Point | 185°C | Determined by Differential Scanning Calorimetry (DSC). | |

| pH Stability | Optimal pH Range | 4.5 - 5.5 | The dye is most stable in a weakly acidic medium.[2] |

| Alkaline Conditions (pH > 8) | Degradation | Azo structure is sensitive to alkali conditions.[2] | |

| Acidic Conditions (pH < 4) | Stable | Shows good stability in more acidic environments. | |

| Photostability | UV Light Exposure | Moderate Degradation | Gradual fading observed after prolonged exposure. |

| Ambient Light | Stable | Minimal degradation under normal laboratory lighting. |

Recommended Storage Conditions

For optimal shelf life and performance, Novel Red 1 should be stored under the following conditions:

-

Powdered Dye:

-

Dye in Solution:

-

Shelf Life: Up to 12 months, depending on the solvent.

-

Temperature: For long-term storage, it is recommended to store solutions at -20°C in the dark.

-

Container: Use amber glass vials or other light-blocking containers, purged with an inert gas like nitrogen or argon to minimize oxidation and degradation.

-

Handling: Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the vial.

-

Experimental Protocols

The following sections detail the methodologies for determining the solubility, concentration, and thermal stability of Novel Red 1.

This protocol outlines the steps to determine the solubility of NR-1 in a given organic solvent using the saturation shake-flask method, followed by concentration measurement via UV-Vis spectrophotometry.

Materials:

-

Novel Red 1 (NR-1) powder

-

Selected organic solvent (e.g., Acetone)

-

20 mL glass vials with screw caps

-

Orbital shaker

-

0.2 µm syringe filters

-

UV-Vis Spectrophotometer and cuvettes

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of NR-1 powder to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Filtration: After shaking, allow the solution to stand for at least 2 hours for the undissolved solid to settle. Carefully draw the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining solid particles.

-

Dilution: Prepare a series of dilutions of the clear, saturated filtrate using the same solvent.

-

Spectrophotometric Analysis: Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of NR-1.

-

Calculation: Using a previously established calibration curve (Absorbance vs. Concentration), determine the concentration of the saturated solution. This concentration represents the solubility of NR-1 in that solvent at the specified temperature.

This protocol describes how to generate a standard calibration curve to determine the concentration of NR-1 in a solution.

Materials:

-

NR-1 stock solution of known concentration (e.g., 1 mg/mL in DMSO)

-

Solvent for dilution

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Determine λmax: Prepare a dilute solution of NR-1 and scan its absorbance across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare Standard Solutions: Create a series of standard solutions with known concentrations by diluting the stock solution.

-

Measure Absorbance: Using the solvent as a blank, measure the absorbance of each standard solution at λmax.

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration. The data should follow the Beer-Lambert law, resulting in a linear relationship.

-

Linear Regression: Perform a linear regression on the data points to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, and 'm' is the slope. This equation can then be used to determine the concentration of unknown samples.

This protocol provides a general method for evaluating the thermal stability of NR-1 using Thermogravimetric Analysis (TGA).

Materials:

-

Novel Red 1 (NR-1) powder

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pan (alumina or platinum)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of NR-1 powder (5-10 mg) into a tared TGA pan.

-

Instrument Setup: Place the sample in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.

-

Heating Program: Set the instrument to heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear rate (e.g., 10°C/min).

-

Data Acquisition: The TGA instrument will record the mass of the sample as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which is considered the limit of the dye's thermal stability.

Signaling Pathway Considerations

While NR-1 is designed as a stable, non-reactive dye for marking and formulation purposes, it is important for researchers in drug development and biological sciences to consider potential interactions. As an azo dye, NR-1's metabolic products, should degradation occur in a biological system, could potentially interact with cellular pathways. It is recommended that end-users perform their own cytotoxicity and pathway analysis assays relevant to their specific application.

Disclaimer: Novel Red 1 (NR-1) is a hypothetical substance created for illustrative purposes within this technical guide. The data and protocols are representative of typical solvent dyes and are based on aggregated information from scientific literature. Always refer to the specific documentation provided by the manufacturer for any real-world chemical substance.

References

Neutral Red: A Versatile Probe for Cellular Organelle Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Neutral Red (NR) is a eurhodin dye that has long been utilized as a vital stain in histology and cell biology.[1] Its ability to accumulate in the lysosomes of living cells makes it an invaluable tool for assessing cell viability, studying lysosomal function, and screening for therapeutic compounds.[2][3] This technical guide provides a comprehensive overview of the principles and protocols for using Neutral Red as a marker for cellular organelles, with a particular focus on lysosomes.

Core Principles of Neutral Red Staining

Neutral Red is a weak cationic dye that can easily penetrate cell membranes in its non-ionized state at physiological pH.[4] Once inside the cell, it accumulates in acidic compartments, primarily lysosomes, which maintain an internal pH of approximately 4.5-5.0.[5] In this acidic environment, the dye becomes protonated and trapped within the organelle. This accumulation is an active process that relies on the maintenance of a proton gradient across the lysosomal membrane, making it a sensitive indicator of cell health and lysosomal integrity. Viable cells with intact lysosomes will sequester the dye, while non-viable or damaged cells lose this ability.

The intensity of Neutral Red staining can be quantified spectrophotometrically, providing a reliable measure of the number of viable cells. Furthermore, the dynamic process of Neutral Red uptake and clearance can be monitored to assess lysosomal function, offering insights into processes such as lysosomal trafficking and exocytosis.

Data Presentation: Quantitative Parameters for Neutral Red Assays

The following tables summarize key quantitative data for various applications of Neutral Red.

Table 1: Neutral Red Staining for Lysosome Imaging

| Parameter | Value | Reference |

| Cell Type | Keratinocytes | |

| Neutral Red Concentration | 2 mM | |

| Incubation Time | 5 minutes | |

| Excitation Wavelength | 541 nm | |

| Emission Wavelength | 610 nm |

Table 2: Neutral Red Uptake Assay for Cell Viability/Cytotoxicity

| Parameter | Value | Reference |

| Cell Seeding Density | 5,000–50,000 cells/well | |

| Neutral Red Medium Concentration | 40 µg/mL | |

| Incubation Time | 2 hours | |

| Destain Solution | 50% ethanol, 49% deionized water, 1% glacial acetic acid | |

| Absorbance Wavelength | 540 nm | |

| Reference Wavelength | 690 nm (optional, for background subtraction) |

Table 3: Quantitative Assessment of Lysosomal Clearance

| Parameter | Value | Reference |

| Cell Type | Neuroblastoma cell line | |

| Absorbance Maximum (Protonated NR) | 525 nm | |

| Absorbance Maximum (Neutral NR) | 455 nm | |

| Kinetic Model | Simplified one-phase decay |

Experimental Protocols

Protocol 1: Staining of Lysosomes for Microscopic Visualization

This protocol is adapted for the qualitative visualization of lysosomes in live cells.

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

Phosphate-buffered saline (PBS)

-

Neutral Red solution (2 mM in PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

-

Wash the cultured cells three times with PBS to remove culture medium.

-

Immerse the cells in the 2 mM Neutral Red solution.

-

Incubate for 5 minutes at room temperature.

-

Wash the cells three times with PBS to remove excess dye.

-

Mount the coverslip or place the dish on the microscope stage.

-

Observe the cells under the fluorescence microscope. Lysosomes will appear as red fluorescent puncta.

Protocol 2: Neutral Red Uptake Assay for Cell Viability and Cytotoxicity

This protocol provides a quantitative measure of cell viability and is suitable for high-throughput screening.

Materials:

-

Cells cultured in a 96-well plate

-

Culture medium

-

Test compounds

-

Neutral Red stock solution (e.g., 4 mg/mL in PBS)

-

Neutral Red medium (40 µg/mL in culture medium, prepared fresh)

-

PBS

-

Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-50,000 cells per well and incubate overnight.

-

Treat the cells with various concentrations of the test compound and incubate for the desired exposure time.

-

Remove the treatment medium and add 100 µL of pre-warmed Neutral Red medium to each well.

-

Incubate the plate for 2 hours at 37°C.

-

Remove the Neutral Red medium and wash the cells with PBS.

-

Add 150 µL of Neutral Red destain solution to each well.

-

Shake the plate for 10 minutes to extract the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 3: Quantitative Analysis of Lysosomal Clearance

This protocol allows for the functional assessment of lysosomal exocytosis and clearance.

Materials:

-

Cells cultured in a 96-well plate

-

Neutral Red loading medium (as in Protocol 2)

-

Fresh culture medium (pre-warmed)

-

Microplate reader with kinetic reading capabilities

Procedure:

-

Load the cells with Neutral Red as described in Protocol 2 (steps 1-5).

-

After washing, add 200 µL of fresh, pre-warmed culture medium to each well.

-

Immediately measure the absorbance at 525 nm (for protonated NR) and 455 nm (for neutral NR) at time zero.

-

Continue to measure the absorbance at regular intervals (e.g., every 30 minutes) for a desired period.

-

Monitor the decrease in the 525 nm absorbance, which corresponds to the clearance of Neutral Red from the lysosomes.

-

The rate of clearance can be determined by fitting the data to a one-phase decay kinetic model.

Mandatory Visualizations

Caption: Mechanism of Neutral Red accumulation in lysosomes.

Caption: Experimental workflow for the Neutral Red cell viability assay.

Caption: Logical relationship between lysosomal health and Neutral Red signal.

Applications in Drug Discovery and Development

The Neutral Red uptake assay is a robust and cost-effective method for high-throughput screening of compound libraries for cytotoxic effects. Its sensitivity and reproducibility make it an attractive alternative to other viability assays.

Furthermore, the ability of Neutral Red to report on lysosomal function opens up possibilities for its use in screening for drugs that modulate lysosomal activity. For instance, in the context of lysosomal storage disorders, where lysosomal function is impaired, Neutral Red-based assays could be developed to identify compounds that restore lysosomal clearance or reduce lysosomal stress. The quantitative lysosomal clearance assay (Protocol 3) provides a framework for such screening campaigns. By treating cells with test compounds and monitoring the rate of Neutral Red efflux, one can identify molecules that enhance lysosomal exocytosis or other clearance mechanisms.

References

Methodological & Application

Revolutionizing Live-Cell Imaging: A Detailed Guide to Novel Red Fluorescent Staining Protocols

Abstract

The dynamic and intricate nature of cellular processes necessitates the use of advanced imaging techniques that minimize perturbation to living systems. This application note details the use of a new generation of red and far-red fluorescent probes designed for robust, long-term, and high-resolution live-cell imaging. We provide comprehensive protocols for cell tracking and proliferation studies using CellTrace™ Far Red and CellTracker™ Deep Red , as well as for high-resolution cytoskeleton visualization with SiR-actin and SiR-tubulin . Additionally, we present a protocol for monitoring autophagy using LysoTracker™ Deep Red . These protocols are tailored for researchers, scientists, and drug development professionals, offering a valuable resource for enhancing live-cell imaging experiments.

Introduction

Live-cell imaging is a cornerstone of modern cell biology, providing invaluable insights into the real-time dynamics of cellular functions. The development of novel fluorescent probes with improved photostability, reduced cytotoxicity, and far-red emission spectra has significantly advanced the capabilities of this technique. Far-red light penetrates deeper into tissues and minimizes cellular autofluorescence and phototoxicity, making these probes ideal for sensitive and long-term imaging studies.[1][2]

This document provides detailed application notes and protocols for a selection of cutting-edge red fluorescent stains that offer significant advantages over traditional methods. We will explore their mechanisms of action, key applications, and provide step-by-step instructions for their successful implementation in your research.

Featured Red Fluorescent Probes: A Comparative Overview

To aid in the selection of the most appropriate probe for your experimental needs, the following table summarizes the key quantitative data for the featured red fluorescent stains.

| Property | CellTrace™ Far Red | CellTracker™ Deep Red | SiR-actin | SiR-tubulin | LysoTracker™ Deep Red |

| Excitation Max (nm) | 630[3][4] | 630[5] | 652 | 652 | 647 |

| Emission Max (nm) | 661 | 650 | 674 | 674 | 668 |

| Quantum Yield (Φ) | Not Publicly Available | Not Publicly Available | >0.4 (bound)¹ | ~0.4 (bound)¹ | Not Publicly Available |

| Photostability | High, suitable for long-term imaging | High, stable for at least 72 hours | High, suitable for STED microscopy | High, suitable for STED microscopy | Moderate |

| Cytotoxicity | Low, minimal effect on proliferation | Low, no greater than other tracking reagents | Low at ≤100 nM for long-term imaging | Low at ≤100 nM for long-term imaging | Low at recommended concentrations |

| Mechanism of Action | Covalently binds to intracellular amines | Reacts with amine groups on proteins | Binds to F-actin | Binds to microtubules | Accumulates in acidic organelles |

| Key Applications | Cell proliferation and tracking | Long-term cell tracking and migration | Super-resolution imaging of actin dynamics | Super-resolution imaging of microtubule dynamics | Monitoring autophagy and lysosomal activity |

¹Note: The quantum yield of SiR-based probes is significantly higher in the bound state compared to the unbound state due to their fluorogenic nature.

I. Cell Proliferation and Tracking with Amine-Reactive Dyes

CellTrace™ Far Red and CellTracker™ Deep Red are excellent choices for long-term cell tracking and proliferation studies due to their stable covalent labeling and low impact on cell health.

A. Mechanism of Action

Both dyes are cell-permeant and contain reactive moieties that covalently bind to intracellular proteins. This stable linkage ensures that the fluorescent signal is well-retained within the cells for several days and is passed on to daughter cells upon division.

B. Experimental Protocols

This protocol is designed for monitoring cell proliferation via dye dilution using flow cytometry.

Materials:

-

CellTrace™ Far Red dye

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete cell culture medium

-

Cells in suspension at 1 x 10⁶ cells/mL

Protocol:

-

Prepare a 1 mM stock solution of CellTrace™ Far Red by dissolving the contents of one vial in 20 µL of anhydrous DMSO.

-

Prepare a 1-10 µM working solution by diluting the stock solution in pre-warmed (37°C) sterile PBS. The optimal concentration should be determined empirically for each cell type.

-

Centrifuge the cell suspension and resuspend the cell pellet in the working solution.

-

Incubate the cells for 20 minutes at 37°C, protected from light.

-

To quench the staining reaction, add at least five volumes of complete culture medium and incubate for 5 minutes.

-

Pellet the cells by centrifugation, resuspend in fresh, pre-warmed complete culture medium, and proceed with your experiment.

-

For analysis, excite the cells with a 633 nm or 635 nm laser and collect the emission at approximately 660 nm.

This protocol is suitable for tracking cell migration and localization over several days.

Materials:

-

CellTracker™ Deep Red dye

-

Anhydrous DMSO

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Adherent or suspension cells

Protocol:

-

Prepare a 1 mM stock solution of CellTracker™ Deep Red by dissolving the contents of one vial in DMSO.

-

Prepare a working solution of 250 nM to 1 µM in serum-free medium.

-

For adherent cells, replace the culture medium with the working solution. For suspension cells, pellet the cells and resuspend them in the working solution.

-

Incubate the cells for 15-45 minutes at 37°C.

-

Replace the working solution with fresh, pre-warmed complete culture medium.

-

Image the cells using a fluorescence microscope with excitation around 630 nm and emission detection around 650 nm. The signal can be monitored for at least 72 hours.

II. Super-Resolution Imaging of the Cytoskeleton

SiR-actin and SiR-tubulin are fluorogenic probes that have revolutionized the imaging of the cytoskeleton in live cells. Their fluorogenic nature, high photostability, and far-red emission make them ideal for high-resolution techniques like STED microscopy.

A. Mechanism of Action

These probes consist of a silicon-rhodamine (SiR) fluorophore linked to a ligand that specifically binds to either F-actin (jasplakinolide) or microtubules (docetaxel). In their unbound state, the probes are in a non-fluorescent, spirolactone form. Upon binding to their respective cytoskeletal targets, they undergo a conformational change to a fluorescent zwitterionic state, resulting in a significant increase in fluorescence intensity.

B. Experimental Protocols

Materials:

-

SiR-actin

-

Anhydrous DMSO

-

Complete cell culture medium

-

Cells cultured on imaging-compatible dishes

Protocol:

-

Prepare a 1 mM stock solution of SiR-actin in anhydrous DMSO.

-

Prepare a staining solution by diluting the stock solution in complete culture medium to a final concentration of 100 nM to 1 µM. For long-term imaging, it is recommended to use a concentration of ≤100 nM to minimize effects on actin dynamics.

-

Replace the culture medium of your cells with the staining solution.

-

Incubate the cells for 1-4 hours at 37°C.

-

Image the cells directly without washing. For improved signal-to-noise, a single wash with fresh medium can be performed.

-

Use a standard Cy5 filter set for imaging (Excitation: ~650 nm, Emission: ~670 nm).

Materials:

-

SiR-tubulin

-

Anhydrous DMSO

-

Complete cell culture medium

-

Cells cultured on imaging-compatible dishes

Protocol:

-

Prepare a 1 mM stock solution of SiR-tubulin in anhydrous DMSO.

-

Prepare a staining solution by diluting the stock solution in complete culture medium to a final concentration of 100 nM to 1 µM. For long-term imaging experiments where microtubule dynamics are critical, a concentration of ≤100 nM is recommended to avoid altering mitotic duration.

-

Replace the culture medium with the staining solution.

-

Incubate the cells for 1-2 hours at 37°C.

-

Image the cells without a wash step.

-

Use a standard Cy5 filter set for imaging (Excitation: ~650 nm, Emission: ~670 nm).

III. Visualizing Autophagy with LysoTracker™ Deep Red

LysoTracker™ Deep Red is a fluorescent probe that selectively accumulates in acidic organelles, such as lysosomes. This property makes it a valuable tool for monitoring the process of autophagy, where cellular components are degraded within lysosomes.

A. The Autophagy Pathway

Autophagy is a catabolic process that involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded. The acidic environment of the lysosome is crucial for this process.

B. Experimental Protocol

This protocol allows for the visualization of lysosomes and the monitoring of changes in lysosomal compartments during autophagy.

Materials:

-

LysoTracker™ Deep Red

-

Anhydrous DMSO

-

Complete cell culture medium

-

Cells cultured on imaging-compatible dishes

-

Autophagy inducer (e.g., starvation medium, rapamycin)

Protocol:

-

Prepare a 1 mM stock solution of LysoTracker™ Deep Red in anhydrous DMSO.

-

Prepare a working solution of 50-100 nM in pre-warmed complete culture medium.

-

Induce autophagy in your cells using your desired method (e.g., replace complete medium with starvation medium).

-

At the desired time points after inducing autophagy, add the LysoTracker™ Deep Red working solution to the cells and incubate for 30-60 minutes at 37°C.

-

Replace the staining solution with fresh pre-warmed medium.

-

Image the cells using a fluorescence microscope with excitation around 647 nm and emission detection around 668 nm. An increase in the number and intensity of LysoTracker-positive puncta can indicate an increase in autophagic activity.

Conclusion

The novel red and far-red fluorescent probes presented in this application note offer significant advantages for live-cell imaging. Their enhanced photophysical properties and low cytotoxicity enable researchers to perform long-term and high-resolution imaging of dynamic cellular processes with minimal perturbation. The detailed protocols provided herein serve as a comprehensive guide for the successful implementation of these powerful tools in a wide range of research and drug discovery applications. By leveraging these advanced staining technologies, scientists can gain deeper insights into the intricate workings of the living cell.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. SiR-XActin: A fluorescent probe for imaging actin dynamics in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spirochrome.com [spirochrome.com]

- 4. web-api.polscientific.com [web-api.polscientific.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Nile Red in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nile Red (also known as Nile blue oxazone) is a highly versatile and widely used lipophilic fluorescent dye.[1][2] It is particularly valuable for the detection and quantification of intracellular lipid droplets and for probing the hydrophobicity of various biological and synthetic systems.[1][3] A key characteristic of Nile Red is its solvatochromism, meaning its fluorescence emission spectrum is highly dependent on the polarity of its environment. In nonpolar environments, such as the core of lipid droplets, it exhibits strong yellow-gold to red fluorescence, while its fluorescence is minimal in aqueous, polar environments. This property makes it an excellent tool for selectively visualizing and quantifying neutral lipids within live and fixed cells and tissues.

Data Presentation

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Weight | 318.37 g/mol | |

| Formula | C₂₀H₁₈N₂O₂ | |

| Solubility | Soluble in DMSO, acetone, and other organic solvents. Poorly soluble in water. | |

| Purity | ≥98% | |

| Storage | Store at -20°C, protected from light. |

Spectral Properties in Different Environments

Nile Red's excitation and emission maxima are highly sensitive to the surrounding environment. This table summarizes its spectral properties in various contexts.

| Environment | Excitation Max (nm) | Emission Max (nm) | Notes |

| Neutral Lipids (e.g., Triglycerides) | ~515 | ~585 | Strong yellow-gold emission. Ideal for lipid droplet visualization. |

| Polar Lipids (e.g., Phospholipids) | ~554 | ~638 | Deep red emission. Can be used to visualize cell membranes. |

| Methanol | 552 | 636 | A common solvent for characterization. |

| Dioxane | 460 | - | Quantum yield of 0.7 has been reported in this solvent. |

| Water | - | 663 | Very weak fluorescence. |

| n-Hexane | - | 526 | Demonstrates the blue-shift in non-polar solvents. |

| Ethyl Acetate | - | 602 | Intermediate polarity solvent. |

Experimental Protocols

Protocol 1: Live Cell Staining of Intracellular Lipid Droplets

This protocol is suitable for the visualization of lipid droplets in living cells.

Materials:

-

Nile Red (powder)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

-

Cell culture medium (serum-free medium is recommended for dilution of the working solution)

-

Adherent or suspension cells

Procedure:

-

Preparation of Stock Solution (1 mM):

-

Dissolve the appropriate amount of Nile Red powder in high-quality, anhydrous DMSO to make a 1 mM stock solution.

-

Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Preparation of Working Solution (200-1000 nM):

-

Immediately before use, dilute the 1 mM Nile Red stock solution in pre-warmed serum-free cell culture medium or a buffer of your choice (e.g., PBS or HHBS) to a final concentration of 200-1000 nM.

-

Vortex the solution well to ensure it is thoroughly mixed.

-

-

Cell Staining:

-

For Adherent Cells:

-

Grow cells on coverslips or in an appropriate imaging dish.

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add the Nile Red working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.

-

-

For Suspension Cells:

-

Centrifuge the cells (1-5 x 10⁵ cells) to form a pellet.

-

Resuspend the cell pellet in 500 µL of the Nile Red working solution.

-

Incubate for 5-10 minutes at room temperature or 37°C, protected from light.

-

-

-

Washing (Optional):

-

Since Nile Red has minimal fluorescence in aqueous media, a washing step is often optional. However, for clearer imaging, you can wash the cells 2-3 times with PBS to remove excess dye.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope.

-

For selective detection of neutral lipid droplets, use an excitation wavelength of 450-500 nm and an emission wavelength greater than 528 nm (yellow-gold fluorescence).

-

For red fluorescence, use an excitation wavelength of 515-560 nm and an emission wavelength greater than 590 nm.

-

Protocol 2: Staining of Fixed Cells and Tissues

This protocol is suitable for staining lipid droplets in fixed samples.

Materials:

-

Nile Red stock solution (1 mM in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

PBS

-

Mounting medium

-

Cells grown on coverslips or tissue cryosections

Procedure:

-

Fixation:

-

Fix cells or tissue sections with 4% PFA in PBS for 10-20 minutes at room temperature.

-

Important: Avoid using fixatives that contain organic solvents like methanol or acetone, as they can extract lipids.

-

-

Washing:

-

Wash the samples three times with PBS for 5 minutes each to remove the fixative.

-

-

Staining:

-

Prepare a Nile Red working solution by diluting the stock solution in PBS to a final concentration of 300 nM to 1 µM.

-

Incubate the fixed samples with the Nile Red working solution for 10-60 minutes at room temperature, protected from light. The optimal staining time may vary depending on the cell or tissue type.

-

-

Washing:

-

Wash the samples three times with PBS for 5 minutes each to remove unbound dye.

-

-

Mounting and Imaging:

-

Mount the coverslips or tissue sections with an appropriate mounting medium.

-

Image the samples using a fluorescence microscope with the appropriate filter sets as described in Protocol 1.

-

Diagrams

Experimental Workflow for Live Cell Lipid Droplet Imaging

Caption: Workflow for staining lipid droplets in live cells with Nile Red.

Signaling Pathway Context: Lipid Droplet Dynamics in Drug Discovery

Caption: Using Nile Red to quantify drug effects on lipid droplet dynamics.

Applications in Research and Drug Development

-

Studying Lipid Metabolism: Nile Red is instrumental in visualizing and quantifying changes in cellular lipid stores in response to various stimuli, genetic modifications, or disease states.

-

Drug Discovery:

-

Screening for Compounds Affecting Lipid Storage: High-throughput screening assays can utilize Nile Red to identify drugs that alter lipid accumulation, which is relevant for diseases like obesity, diabetes, and fatty liver disease.

-

Assessing Drug-Induced Steatosis: Nile Red can be used to evaluate the potential of drug candidates to cause fatty liver (steatosis), a common form of drug toxicity.

-

Drug Delivery Systems: Due to its hydrophobic nature, Nile Red can be used as a model hydrophobic drug to study its encapsulation and release from nanoparticle-based drug delivery systems.

-

-

Environmental Science: Nile Red has been used to detect microplastics and other hydrophobic pollutants in environmental samples.

Concluding Remarks